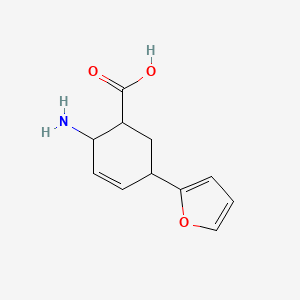
4-(Piperidin-4-yl)pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-yl)pentanenitrile is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)pentanenitrile typically involves the reaction of piperidine with a suitable nitrile precursor. One common method is the alkylation of piperidine with 4-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium or platinum catalysts can be employed to facilitate the reaction, and the process can be scaled up using large reactors and automated systems .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Piperidin-4-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a metal catalyst.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts (e.g., palladium, platinum).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Ketones, alcohols.
Aplicaciones Científicas De Investigación
4-(Piperidin-4-yl)pentanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, particularly in the context of neurological research.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of 4-(Piperidin-4-yl)pentanenitrile depends on its specific application. In the context of medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. For example, it can interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The molecular targets and pathways involved can vary, but they often include key proteins and enzymes related to neurological function .
Comparación Con Compuestos Similares
Piperidine: A simpler analog with a similar structure but lacking the nitrile group.
4-(Piperidin-4-yl)butanenitrile: A closely related compound with a shorter carbon chain.
N-(Piperidin-4-yl)benzamide: A derivative with a benzamide group instead of a nitrile group
Uniqueness: 4-(Piperidin-4-yl)pentanenitrile is unique due to its specific structure, which combines the piperidine ring with a nitrile group and a pentane chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H18N2 |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
4-piperidin-4-ylpentanenitrile |
InChI |
InChI=1S/C10H18N2/c1-9(3-2-6-11)10-4-7-12-8-5-10/h9-10,12H,2-5,7-8H2,1H3 |
Clave InChI |
CLVOPPCUDKHZCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC#N)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
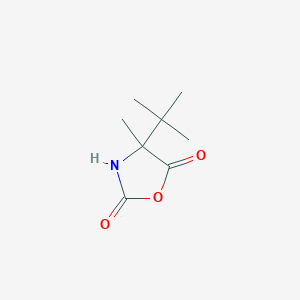


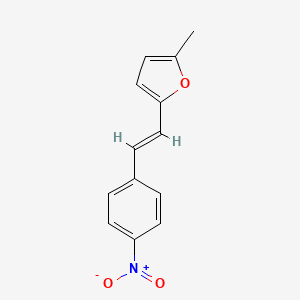
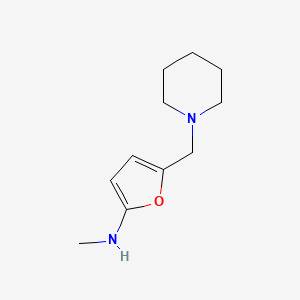
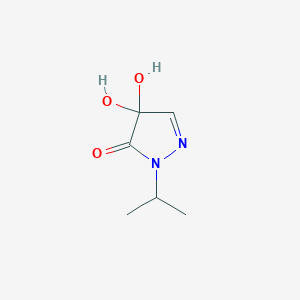
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
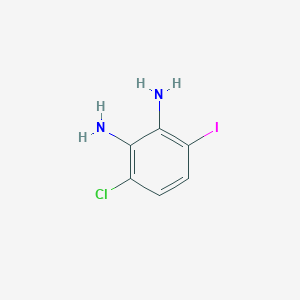
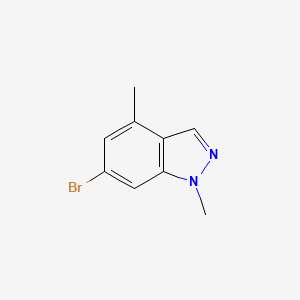
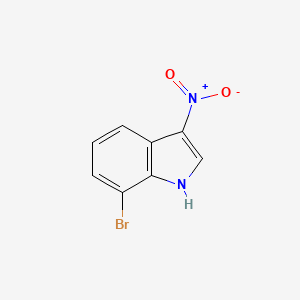
![2-(Methylthio)benzo[d]oxazole-4-sulfonamide](/img/structure/B12865578.png)
